1,2-Dichlorobutane

Description

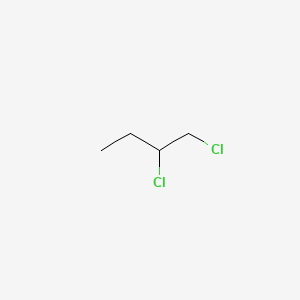

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBOTZNYFQWRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027244 | |

| Record name | 1,2-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,2-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

124.1 °C | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in ether, chloroform and carbon tetrachloride. | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1116 @ 25 °C/4 °C | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.38 (AIR= 1) | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.9 [mmHg], 20.9 mm Hg @ 25 °C | |

| Record name | 1,2-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

616-21-7 | |

| Record name | 1,2-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45N8M9T967 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLOROBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichlorobutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorobutane is a chlorinated hydrocarbon that serves as a versatile, albeit specialized, reagent and solvent in industrial and laboratory settings.[1][2] Its utility is rooted in the reactivity imparted by the two chlorine atoms on adjacent carbons, which allows for a range of synthetic transformations.[2] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its practical applications and the underlying chemical principles.

Molecular Structure and Stereoisomerism

This compound possesses a four-carbon backbone with chlorine atoms substituted at the first and second positions.[2] This structure gives rise to a chiral center at the second carbon, meaning this compound can exist as a pair of enantiomers, (R)-1,2-dichlorobutane and (S)-1,2-dichlorobutane.[3][4] Commercial this compound is typically a racemic mixture of these two optical isomers.[2]

The presence of a chiral center is a critical consideration in drug development and the synthesis of complex organic molecules, where stereochemistry can dictate biological activity.

Conformational Analysis

The rotation around the C1-C2 and C2-C3 single bonds in this compound leads to several conformational isomers.[5][6] The relative energies of these conformers are influenced by steric hindrance and dipole-dipole interactions between the bulky chlorine atoms and the ethyl group.[7] The most stable conformation is the anti-conformation, where the two chlorine atoms are positioned at a 180° dihedral angle to each other, minimizing steric repulsion.[7] The gauche conformations, where the chlorine atoms are at a 60° dihedral angle, are less stable.[7] Molecular mechanics calculations have been employed to determine the relative abundance of various conformers.[5][6]

Caption: Newman projections of anti and gauche conformers of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, mild odor reminiscent of other chlorinated hydrocarbons.[1][2] It is a volatile compound with a relatively low boiling point.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Cl₂ | [2] |

| Molecular Weight | 127.01 g/mol | [8][9][10] |

| Appearance | Colorless liquid | [1][2][11] |

| Odor | Mild, sweet, chloroform-like | [1][9] |

| Density | 1.112 g/mL at 25 °C | [8][10][12][13] |

| Boiling Point | 124-125 °C | [8][9][10][11][12][13] |

| Melting Point | -70.34 °C (estimate) to -85.00 °C | [1][9][10][12] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like ether, chloroform, carbon tetrachloride, hexane, and toluene. | [1][2][11] |

| Vapor Pressure | 20.9 mmHg | [11] |

| Refractive Index (n20/D) | 1.445 | [8][9][10][12][13] |

| Flash Point | 30 °C (86 °F) | [14] |

| Autoignition Temperature | 275 °C (527 °F) | [11] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the free-radical chlorination of 1-chlorobutane.[15][16] This reaction typically yields a mixture of dichlorobutane isomers, with the product distribution influenced by the relative reactivity of the hydrogen atoms on the 1-chlorobutane molecule.[15][17]

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

Objective: To synthesize a mixture of dichlorobutanes, including this compound, via free-radical chlorination of 1-chlorobutane.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or 2,2'-azobis[cyclohexanenitrile] (ABCN) as a radical initiator[17]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction flask, reflux condenser, dropping funnel, heating mantle, and distillation apparatus

Procedure:

-

Set up a reaction flask with a reflux condenser and a dropping funnel.

-

Charge the flask with 1-chlorobutane and the radical initiator (e.g., AIBN).

-

Heat the mixture to reflux.

-

Slowly add sulfuryl chloride from the dropping funnel to the refluxing mixture. The reaction is exothermic and will generate HCl and SO₂ gas, so proper ventilation is crucial.

-

After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Fractionally distill the resulting liquid to separate the different dichlorobutane isomers. The fraction corresponding to the boiling point of this compound (around 124-125 °C) is collected.

Causality: The use of a radical initiator like AIBN is essential to initiate the chain reaction by providing an initial source of radicals.[17] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The distribution of the resulting dichlorobutane isomers is a consequence of the statistical probability of hydrogen abstraction from the different carbon atoms in 1-chlorobutane, as well as the inherent reactivity of primary versus secondary hydrogens.[15] The electron-withdrawing effect of the initial chlorine atom on C-1 deactivates the hydrogens on adjacent carbons, influencing the final product ratios.[15][17]

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Transformations

The two chlorine atoms in this compound provide two reactive sites for various chemical transformations.

Dehydrohalogenation

Treatment of this compound with a strong base, such as alcoholic potassium hydroxide, can lead to dehydrohalogenation, an elimination reaction that forms an alkene.[18] Depending on the reaction conditions and the base used, a mixture of butene isomers can be produced. The reaction with zinc dust results in dehalogenation to yield 1-butene.[19]

Reaction with Zinc Dust: CH₃CH₂CH(Cl)CH₂(Cl) + Zn → CH₃CH₂CH=CH₂ + ZnCl₂[19]

Nucleophilic Substitution

The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups.

Alkylation of Benzene

This compound can be used to alkylate benzene in the presence of a Lewis acid catalyst such as aluminum chloride or liquid hydrogen fluoride.[8][9][12] This Friedel-Crafts alkylation reaction is a valuable method for forming carbon-carbon bonds.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule.[11][20][21] The ¹H NMR spectrum will show distinct signals for the protons on each of the four carbon atoms, with chemical shifts and splitting patterns indicative of their chemical environment.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as C-Cl stretching vibrations.[11][22]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which can aid in structural elucidation.[11][23]

Applications in Research and Development

This compound finds applications as a solvent and as an intermediate in organic synthesis.[1][2][13]

-

Solvent: Its ability to dissolve non-polar compounds makes it a useful solvent for certain chemical reactions.[1][2]

-

Synthetic Intermediate: It serves as a precursor in the synthesis of other organic compounds and has been used in the preparation of agrochemicals and pharmaceuticals.[1][13][24][25][26][27] For instance, it has been used to evaluate temperature-composition phase diagrams of binary mixtures with ionic liquids.[12][28]

Safety and Toxicology

This compound is a flammable liquid and vapor.[11][29][30][31] It is also classified as a skin and eye irritant and may cause respiratory irritation.[10][11][29][31]

Handling and Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[30][32]

-

Use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling.[29][32]

-

Work in a well-ventilated area or under a fume hood.[29][32]

Toxicological Information: Prolonged or repeated exposure may cause nausea, headache, and vomiting.[32] The chemical, physical, and toxicological properties have not been thoroughly investigated.[32] It is important to handle this compound with care and to follow all recommended safety precautions.[2]

Conclusion

This compound is a halogenated hydrocarbon with a rich chemistry stemming from its structure, which includes a chiral center and two reactive chlorine atoms. A thorough understanding of its physicochemical properties, stereochemistry, and reactivity is crucial for its effective and safe use in research, drug development, and industrial applications. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals working with this versatile compound.

References

- Solubility of Things. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 616-21-7: this compound.

- Crowder, G. A. (1989). Conformational Analysis of this compound. Spectroscopy Letters, 22(7), 893-898.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). This compound.

- Crowder, G. A. (1989). Conformational Analysis of this compound. Taylor & Francis Online.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Worldwide Life Sciences. (2025). 1-2-Dichlorobutane - 1g.

- LookChem. (n.d.). Cas 616-21-7, this compound.

- ChemBK. (2024). This compound.

- Yale Chemistry. (n.d.). PS1-S13-ans.

- Guidechem. (n.d.). This compound 616-21-7.

- University of Pennsylvania. (2005). The Goal of The Chlorination of 1-Chlorobutane Lab.

- Quora. (2022). How to convert this compound into alkenes.

- University of Pennsylvania. (n.d.). Chem 502--Assignment 3.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Sigma-Aldrich. (2015). This compound 98%.

- Chemistry Stack Exchange. (2021). The total number of stereoisomers of 1,2-dibromo-3,4-dichlorocyclobutane.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Doc Brown's Chemistry. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2.

- ChemicalBook. (n.d.). This compound(616-21-7) 1H NMR spectrum.

- Benchchem. (n.d.). This compound.

- NIST. (n.d.). Butane, 1,2-dichloro-.

- Thermo Fisher Scientific. (2025). This compound SAFETY DATA SHEET.

- Study.com. (n.d.). How many of the molecules listed below have no stereoisomers?.

- FAQ. (n.d.). What is the application of 1,4-Dichlorobutane in organic synthesis and medicine?.

- NIST. (n.d.). Butane, 1,2-dichloro-.

- ChemBlink. (n.d.). Exploring 1,4-Dichlorobutane: Properties, Applications, and Manufacturing.

- Spoken Tutorial. (n.d.). Conformational analysis of 1,2-Dichloroethane.

- ChemicalBook. (n.d.). 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR spectrum.

- Wikipedia. (n.d.). 1,4-Dichlorobutane.

- ChemicalBook. (n.d.). 1,4-Dichlorobutane synthesis.

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- ECHEMI. (2019). This compound SDS.

- Reddit. (2024). Dehydrohalogenation of 1-chlorobutane.

- Virtual Labs. (n.d.). Conformational analysis of 1,2-dichloroethane.

- Chemistry Stack Exchange. (2020). What will be the major product of the following dehydrohalogenation?.

- Filo. (2025). (40) Explain dehydrohalogenation reaction of 2 -chlorobutane.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 616-21-7: this compound | CymitQuimica [cymitquimica.com]

- 3. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 4. homework.study.com [homework.study.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. spoken-tutorial.org [spoken-tutorial.org]

- 8. This compound 98 616-21-7 [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. chembk.com [chembk.com]

- 11. This compound | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 616-21-7 [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. wwmponline.com [wwmponline.com]

- 15. Untitled Document [sas.upenn.edu]

- 16. Chem 502--Assignment 3 [sas.upenn.edu]

- 17. This compound|616-21-7|C4H8Cl2 [benchchem.com]

- 18. (40) Explain dehydrohalogenation reaction of 2 -chlorobutane. Write use .. [askfilo.com]

- 19. quora.com [quora.com]

- 20. This compound(616-21-7) 1H NMR [m.chemicalbook.com]

- 21. 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR [m.chemicalbook.com]

- 22. Butane, 1,2-dichloro- [webbook.nist.gov]

- 23. Butane, 1,2-dichloro- [webbook.nist.gov]

- 24. Page loading... [wap.guidechem.com]

- 25. innospk.com [innospk.com]

- 26. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 27. 1,4-Dichlorobutane synthesis - chemicalbook [chemicalbook.com]

- 28. This compound 98 616-21-7 [sigmaaldrich.com]

- 29. assets.thermofisher.com [assets.thermofisher.com]

- 30. fishersci.com [fishersci.com]

- 31. echemi.com [echemi.com]

- 32. chemicalbook.com [chemicalbook.com]

physical properties of 1,2-Dichlorobutane isomers

An In-Depth Technical Guide to the Physical Properties of Dichlorobutane Isomers for Advanced Research Applications

Abstract

The isomeric forms of dichlorobutane (C₄H₈Cl₂) present a compelling case study in the profound impact of molecular architecture on macroscopic physical properties. For researchers in synthetic chemistry, materials science, and drug development, a nuanced understanding of these differences is not merely academic; it is fundamental to the design of purification strategies, the selection of appropriate solvent systems, and the prediction of chemical behavior. This technical guide provides a detailed examination of the physical properties of 1,2-dichlorobutane and its constitutional isomers, grounded in the principles of stereochemistry and intermolecular forces. We will explore the subtle yet critical distinctions between enantiomers and the more pronounced variations among constitutional isomers, offering both quantitative data and the underlying causal chemical principles. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring a self-validating system of knowledge for the practicing scientist.

The Isomeric Landscape of Dichlorobutane

Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, are central to organic chemistry. For the molecular formula C₄H₈Cl₂, there are nine constitutional isomers, which are further diversified by stereoisomerism.[1][2] These are not trivial variations; the specific placement of the two chlorine atoms on the butane backbone dictates molecular polarity, symmetry, and the potential for chirality, which in turn governs physical properties like boiling point, melting point, and density.

Classification of Dichlorobutane Isomers

The isomers of C₄H₈Cl₂ can be broadly categorized into constitutional isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.[2] this compound is a chiral molecule, existing as a pair of enantiomers.[1] Other isomers, such as 2,3-dichlorobutane, introduce the concept of diastereomers, including meso compounds.[1] Understanding this hierarchy is the first step in predicting and explaining their distinct physical characteristics.

Caption: Hierarchical classification of dichlorobutane isomers.

Stereochemistry of this compound: A Focus on Enantiomers

This compound possesses a single chiral center at the second carbon atom (C2), the point of attachment for one chlorine atom and an ethyl group, a hydrogen atom, and a chloromethyl group. This asymmetry means the molecule is not superimposable on its mirror image, giving rise to two distinct enantiomers: (R)-1,2-dichlorobutane and (S)-1,2-dichlorobutane.[1]

Caption: Enantiomers of this compound as non-superimposable mirror images.

Physical Properties of Enantiomers

A foundational principle of stereochemistry is that enantiomers exhibit identical physical properties in an achiral environment. Their boiling points, melting points, densities, refractive indices, and solubilities are indistinguishable.[3] This is because these properties are governed by the magnitude of intermolecular forces, which are identical for two molecules that are simply mirror images of each other. The only physical property that distinguishes enantiomers is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. For this reason, racemic mixtures (50:50 mixtures of enantiomers) are often treated as a single entity in terms of bulk physical properties.[4]

Comparative Analysis of Constitutional Isomers

Significant variations in physical properties emerge when comparing constitutional isomers of dichlorobutane. These differences are rooted in changes to molecular polarity and shape, which directly influence the strength of intermolecular forces.

Boiling Point

The boiling point of a substance is a measure of the energy required to overcome intermolecular attractive forces in the liquid state. For haloalkanes, these forces are primarily dipole-dipole interactions and London dispersion forces.

-

Effect of Polarity: The position of the chlorine atoms alters the overall molecular dipole moment. For instance, 1,4-dichlorobutane has a lower net dipole moment than this compound due to the more symmetrical arrangement of the C-Cl bond dipoles. However, boiling point is not solely dependent on dipole moment.

-

Effect of Molecular Shape: More linear molecules, like 1,4-dichlorobutane, have a larger surface area than more compact or branched isomers.[5] This increased surface area allows for more effective London dispersion forces, which are often the dominant intermolecular force, leading to higher boiling points.[5] Conversely, increased branching leads to a more spherical shape, reducing intermolecular contact and lowering the boiling point.[6]

Melting Point

Melting point is influenced not only by intermolecular forces but also by the efficiency with which molecules can pack into a crystal lattice.[7] Highly symmetrical molecules tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break apart. This is why 1,4-dichlorobutane, despite its lower dipole moment, has a significantly higher melting point than its less symmetrical isomers.[8]

Density and Refractive Index

Density generally increases with the addition of halogen atoms due to their higher atomic mass compared to the hydrogen atoms they replace.[9][5] Among isomers, density is a function of how closely the molecules can pack together. Denser isomers typically have stronger intermolecular forces or shapes that allow for more efficient space-filling.

The refractive index, a measure of how much light bends as it passes through the substance, is related to the density and polarizability of the molecules. For the dichlorobutane isomers, the values are quite similar but do show minor variations based on molecular packing and electron density.[10][11]

Solubility

As chlorinated hydrocarbons, dichlorobutanes are non-polar to moderately polar molecules.[12] Following the principle of "like dissolves like," they exhibit limited solubility in water, a highly polar solvent, because they cannot effectively disrupt the strong hydrogen bonding network of water.[12][13] Conversely, they are readily soluble in non-polar organic solvents such as ethers, chloroform, and hydrocarbons.[12][13][14] There are only minor differences in solubility among the various isomers in common organic solvents.

Quantitative Data Summary

The following table summarizes the key physical properties of several dichlorobutane isomers. It is important to note that reported values can vary slightly between sources due to different experimental conditions.

| Property | 1,1-Dichlorobutane | This compound | 1,3-Dichlorobutane | 1,4-Dichlorobutane |

| Molecular Formula | C₄H₈Cl₂ | C₄H₈Cl₂ | C₄H₈Cl₂ | C₄H₈Cl₂ |

| Molar Mass ( g/mol ) | 127.01 | 127.01[4] | 127.01 | 127.01[8] |

| Boiling Point (°C) | 114-115 | 124-125[13][15][16] | 134[17] | 161-163[18] |

| Melting Point (°C) | -96.7 | -85.00[12] | -98.1 | -35.1[8] |

| Density (g/mL @ 25°C) | 1.084 | 1.112[15][16] | 1.115[17] | 1.141 (@ 20°C)[8] |

| Refractive Index (n²⁰/D) | 1.443 | 1.445[13][15] | 1.443[17] | 1.455 |

Experimental Determination of Physical Properties

To ensure scientific integrity, empirical verification of physical properties is paramount. The following protocols describe standard laboratory procedures for determining boiling point, density, and refractive index.

Protocol for Boiling Point Determination via Simple Distillation

This method is suitable for determining the boiling point of a liquid sample at atmospheric pressure. The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Addition: Add the dichlorobutane isomer sample to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask and observe the temperature range over which the bulk of the material distills. A pure compound will have a narrow boiling range (1-2 °C).

Caption: Experimental workflow for determining boiling point via distillation.

Protocol for Density Measurement

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

Methodology:

-

Measure Mass of Empty Pycnometer: Clean, dry, and accurately weigh an empty pycnometer (a flask of a specific volume).

-

Fill with Sample: Fill the pycnometer with the dichlorobutane isomer, ensuring the temperature is equilibrated to a known value (e.g., 25.0 °C).

-

Measure Mass of Filled Pycnometer: Weigh the filled pycnometer.

-

Calculate Mass of Liquid: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer.

-

Calculate Density: Divide the mass of the liquid by the known volume of the pycnometer.

Protocol for Refractive Index Measurement

An Abbe refractometer is used to measure the refractive index of a liquid sample.

Methodology:

-

Calibrate: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Apply Sample: Place a few drops of the dichlorobutane isomer onto the prism surface.

-

Adjust and Read: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Record Value: Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken.

Implications for Research and Development

The significant differences in boiling points among the constitutional isomers of dichlorobutane are directly exploitable for purification. Fractional distillation is a highly effective technique for separating a mixture of these isomers, as their different volatilities allow them to be distilled and collected at different temperatures.[19] For instance, separating this compound (b.p. ~125 °C) from 1,4-dichlorobutane (b.p. ~162 °C) is readily achievable with a standard fractional distillation column. Understanding these properties is therefore essential for any researcher aiming to work with a specific, pure isomer.

Conclusion

The physical properties of this compound and its isomers are a direct manifestation of their underlying molecular structure. While the enantiomers of this compound are physically indistinguishable in an achiral context, the constitutional isomers display a wide range of boiling points, melting points, and densities. These variations are governed by the interplay of molecular polarity, shape, and the efficiency of crystal lattice packing, which collectively determine the strength of intermolecular forces. For the chemical researcher, this knowledge is not merely descriptive but predictive, providing a rational basis for designing separation protocols, selecting solvents, and anticipating the physical behavior of these versatile chemical building blocks.

References

Please note that for this demonstration, the URLs are linked to the search results provided by the grounding tool.

- Solubility of Things. This compound - Solubility of Things.

- PubChem. This compound | C4H8Cl2 | CID 12017.

- CymitQuimica. CAS 616-21-7: this compound.

- PubChem. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059.

- Stenutz. This compound.

- ChemBK. This compound.

- precisionFDA. This compound.

- Safety d

- Doc Brown's Chemistry. 9 constituent isomers of molecular formula C4H8Cl2....

- University of Pennsylvania.

- Chemistry Stack Exchange. The total number of stereoisomers of 1,2-dibromo-3,4-dichlorocyclobutane.

- Homework.Study.com. Draw the two stereoisomers of 1, 2 -dischlorocyclobutane.

- CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes.

- Worldwide Life Sciences. 1-2-Dichlorobutane - 1g.

- PubChem. (2S)-1,2-dichlorobutane | C4H8Cl2 | CID 76959012.

- sathee jee. Unit 10 Haloalkanes And Haloarenes.

- Vedantu. Physical Properties of Haloalkanes: Key Points & Examples.

- BYJU'S. Physical Properties of Haloalkanes.

- ChemicalBook. 1,3-DICHLOROBUTANE | 1190-22-3.

- Unacademy. Physical Properties of Haloalkanes and Haloarenes.

- ChemicalBook. This compound CAS#: 616-21-7.

- Sigma-Aldrich. This compound 98 616-21-7.

- ChemicalBook. This compound | 616-21-7.

- NIST WebBook. Butane, 1,2-dichloro-.

- ResearchG

- Bartleby.com. Discuss the relationship between boiling point of 1,1-dichlorobutane....

- Kota factory. Diastereomers.

- ResearchG

- NIST WebBook. Butane, 1,2-dichloro-.

- Benchchem. solubility of (2S,3S)

- Wikipedia. 1,4-Dichlorobutane.

- Guidechem. What are the possible isomers of chlorobutane?.

- Quora. Can a 1-Chlorobutane have a higher melting point than 2-Chlorobutane?.

- Quora. How do you find the isomers of C4H8Cl2?.

- Vedantu. How many isomers of C4H8Cl2 are there How do you tell class 11 chemistry CBSE.

- RefractiveIndex.INFO. Refractive Index.

Sources

- 1. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. How many isomers of C4H8Cl2 are there How do you tell class 11 chemistry CBSE [vedantu.com]

- 3. kotafactory.com [kotafactory.com]

- 4. GSRS [precision.fda.gov]

- 5. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. This compound [stenutz.eu]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS 616-21-7: this compound | CymitQuimica [cymitquimica.com]

- 15. chembk.com [chembk.com]

- 16. This compound CAS#: 616-21-7 [m.chemicalbook.com]

- 17. 1,3-DICHLOROBUTANE | 1190-22-3 [chemicalbook.com]

- 18. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 19. Answered: Discuss the relationship between boiling point of 1,1-dichlorobutane; this compound; 1,3-dichlorobutane; 1,4-dichlorobutane and their retention time in gas… | bartleby [bartleby.com]

The Analytical Fingerprint: An In-depth Spectroscopic Guide to 1,2-Dichlorobutane

This technical guide provides a comprehensive exploration of the spectroscopic data of 1,2-dichlorobutane, tailored for researchers, scientists, and professionals in drug development. Our focus is to dissect the mass spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Infrared (IR) spectroscopy data, offering not just a static interpretation but a deeper understanding of the underlying molecular behaviors that give rise to the observed spectra. This guide is structured to empower the reader with the ability to critically analyze and interpret similar data for related halogenated alkanes.

Introduction: The Molecular Identity of this compound

This compound (C₄H₈Cl₂) is a halogenated hydrocarbon with the chemical structure CH₃CH₂CHClCH₂Cl.[1] Its unambiguous identification is critical in various applications, from chemical synthesis to environmental analysis. Spectroscopic techniques provide a powerful toolkit for elucidating its structure, offering a unique "fingerprint" based on its mass-to-charge ratio, nuclear spin environment, and vibrational modes. This guide will delve into the nuances of interpreting these spectral fingerprints.

Section 1: Mass Spectrometry - Unraveling the Fragmentation Puzzle

Mass spectrometry (MS) of this compound provides crucial information about its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum is particularly informative.

The Molecular Ion Peak and Isotopic Distribution

The molecular weight of this compound is 127.01 g/mol .[1] Due to the presence of two chlorine atoms, the molecular ion region in the mass spectrum exhibits a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in three molecular ion peaks:

-

[M]⁺˙ (C₄H₈³⁵Cl₂) at m/z 126

-

[M+2]⁺˙ (C₄H₈³⁵Cl³⁷Cl) at m/z 128

-

[M+4]⁺˙ (C₄H₈³⁷Cl₂) at m/z 130

The expected relative intensity ratio of these peaks is approximately 9:6:1, a hallmark of a dichloro-substituted compound.

Fragmentation Analysis

The fragmentation of the this compound molecular ion is driven by the formation of stable carbocations and radicals. The major observed fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 91 | [C₄H₈³⁷Cl]⁺ | ~7.4 |

| 90 | [C₄H₈³⁵Cl]⁺ | ~38.6 |

| 77 | [C₃H₆³⁵Cl]⁺ | ~97.3 |

| 63 | [C₂H₄³⁵Cl]⁺ | ~10.0 |

| 62 | [C₃H₃³⁵Cl]⁺ | ~32.4 |

| 55 | [C₄H₇]⁺ | 100 (Base Peak) |

| 41 | [C₃H₅]⁺ | ~91.0 |

| 29 | [C₂H₅]⁺ | ~27.5 |

| 27 | [C₂H₃]⁺ | ~32.4 |

Data sourced from ChemicalBook.[2]

The base peak at m/z 55 corresponds to the stable allyl cation ([C₄H₇]⁺), likely formed through the loss of HCl and a chlorine radical. The significant peak at m/z 77 arises from the loss of an ethyl radical.

Sources

mass spectrometry fragmentation pattern of 1,2-Dichlorobutane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dichlorobutane

Introduction

This compound (C₄H₈Cl₂) is a halogenated volatile organic compound (VOC) whose unambiguous identification is critical in environmental analysis, chemical synthesis, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as the definitive analytical technique for the characterization of such compounds, providing both high-resolution separation and detailed structural information through mass-to-charge (m/z) analysis.[1][2] This guide offers a comprehensive examination of the EI mass spectrometry fragmentation pattern of this compound, intended for researchers and application scientists. We will dissect the fundamental principles governing its fragmentation, delineate the primary cleavage pathways, and provide a validated experimental protocol for its analysis.

Part 1: Foundational Principles of Electron Ionization (EI) Mass Spectrometry

The fragmentation pattern observed in an EI mass spectrum is a molecular fingerprint derived from a series of predictable, competing unimolecular decay reactions. Understanding these foundational principles is essential for accurate spectral interpretation.

The Ionization Process

In the ion source of the mass spectrometer, gaseous this compound molecules are bombarded by a high-energy electron beam, typically set at 70 eV.[3] This energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital, creating a positively charged radical cation known as the molecular ion ([M]⁺˙).[4] This initial species is energetically unstable and prone to fragmentation.

Molecular Ion Stability and Fragmentation

The newly formed molecular ion possesses significant excess internal energy, which it dissipates by breaking chemical bonds.[5] Fragmentation follows logical chemical principles, favoring pathways that lead to the formation of more stable products (cations and neutral radicals).[4] The relative abundance of each fragment ion in the resulting spectrum is dictated by the kinetics of these competing fragmentation reactions.

The Critical Role of Chlorine Isotopes

A defining characteristic of the mass spectra of chlorinated compounds is the presence of distinct isotopic patterns. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance), an approximate 3:1 ratio.[6] This natural distribution gives rise to predictable peak clusters for any chlorine-containing ion.

-

Single Chlorine Atom: A fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units (e.g., M and M+2), with a relative intensity ratio of approximately 3:1.[7]

-

Two Chlorine Atoms: A fragment containing two chlorine atoms, such as the molecular ion of this compound, will exhibit a cluster of three peaks at M, M+2, and M+4. The expected intensity ratio is calculated from the probabilities of all isotopic combinations and approximates 9:6:1 ([³⁵Cl³⁵Cl] : [³⁵Cl³⁷Cl] : [³⁷Cl³⁷Cl]).[8]

Part 2: Fragmentation Analysis of this compound (C₄H₈Cl₂)

The mass spectrum of this compound is a composite of several key fragmentation pathways, each providing clues to its specific structure. The molecular weight of the most abundant isotopic form (C₄H₈³⁵Cl₂) is 126 Da.[9]

The Molecular Ion ([C₄H₈Cl₂]⁺˙)

The molecular ion region is expected to show the characteristic three-peak cluster for a dichloro-compound.

-

m/z 126: [C₄H₈³⁵Cl₂]⁺˙

-

m/z 128: [C₄H₈³⁵Cl³⁷Cl]⁺˙

-

m/z 130: [C₄H₈³⁷Cl₂]⁺˙

The relative intensity of these peaks is often low, indicating that the molecular ion is highly unstable and readily undergoes fragmentation.

Key Fragmentation Pathways

The fragmentation of this compound is dominated by the cleavage of C-C and C-Cl bonds, driven by the formation of stable carbocations.

-

Loss of a Chlorine Radical (•Cl): This is a common fragmentation for haloalkanes. Alpha-cleavage of a C-Cl bond results in the formation of a chlorobutyl cation, [C₄H₈Cl]⁺. This fragment will exhibit the 3:1 isotope pattern.

-

m/z 91: [C₄H₈³⁵Cl]⁺

-

m/z 93: [C₄H₈³⁷Cl]⁺

-

-

Cleavage of the C2-C3 Bond: The cleavage of the bond between the second and third carbon atoms leads to the loss of an ethyl radical (•CH₂CH₃). This is a significant pathway that helps differentiate this compound from its isomers.

-

m/z 63: [C₂H₄³⁵Cl]⁺

-

m/z 65: [C₂H₄³⁷Cl]⁺ This fragment, corresponding to the chloroethyl cation, shows a prominent 3:1 isotopic signature and is often the base peak or a very abundant peak in the spectrum of this compound.[3]

-

-

Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the C1-C2 bond results in the loss of a chloromethyl radical, leading to the formation of a secondary carbocation stabilized by the remaining chlorine atom. This pathway is a major contributor to the observed spectrum.

-

m/z 77: [C₃H₆³⁵Cl]⁺

-

m/z 79: [C₃H₆³⁷Cl]⁺ The peak at m/z 77 is characteristically the most abundant (base peak) in the mass spectrum of this compound.[3]

-

Data Summary: Principal Fragment Ions

The following table summarizes the key ions observed in the 70 eV electron ionization mass spectrum of this compound, with data compiled from the NIST Mass Spectrometry Data Center.[3][10]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 126 | Molecular Ion | [C₄H₈³⁵Cl³⁵Cl]⁺˙ | M peak, low intensity |

| 91 / 93 | Chlorobutyl cation | [C₄H₈Cl]⁺ | Loss of •Cl; 3:1 ratio |

| 77 / 79 | Chloropropyl cation | [C₃H₆Cl]⁺ | Base Peak (m/z 77) ; Loss of •CH₂Cl; 3:1 ratio |

| 63 / 65 | Chloroethyl cation | [C₂H₄Cl]⁺ | Loss of •C₂H₅; 3:1 ratio |

| 41 | Allyl cation | [C₃H₅]⁺ | Loss of both Cl atoms and rearrangement |

| 27 | Ethyl cation fragment | [C₂H₃]⁺ | Further fragmentation |

Visualization of Fragmentation Pathways

The primary fragmentation pathways are illustrated below using the DOT language for clear visualization.

Caption: Primary fragmentation pathways of the this compound molecular ion.

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a self-validating protocol for the acquisition of a high-quality EI mass spectrum of this compound. The method is based on established practices for the analysis of volatile organic compounds.[1][11]

Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1000 µg/mL in methanol.

-

Create a working standard by diluting the stock solution in dichloromethane to a final concentration of approximately 1 µg/mL.[3] Dichloromethane is a suitable solvent due to its volatility and minimal interference.

-

-

Gas Chromatography (GC) Conditions:

-

System: Agilent GC-MS or equivalent.

-

Injector: Split/splitless injector, operated in split mode with a 50:1 ratio to prevent column overloading.[3]

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent (5% phenyl methylpolysiloxane stationary phase).[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 2 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 150 to cover the molecular ion and all significant fragments.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

-

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[10]

-

Analyze the isotopic patterns of chlorine-containing fragments to validate their identification.

-

Experimental Workflow Diagram

Caption: Generalized workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is defined by a series of characteristic fragmentation events. Key identifiers include the loss of a chloromethyl radical to form the base peak at m/z 77 ([C₃H₆³⁵Cl]⁺) and the loss of an ethyl radical to produce the abundant ion at m/z 63 ([C₂H₄³⁵Cl]⁺). The distinct isotopic patterns resulting from the two chlorine atoms serve as an additional, powerful confirmation of the presence and number of chlorine atoms in the molecular ion and its fragments. A thorough understanding of these fragmentation pathways, coupled with a robust GC-MS experimental protocol, enables scientists to confidently identify this compound and distinguish it from its structural isomers.

References

- A Comparative Guide to the Mass Spectra of Dichlorobutane Isomers. BenchChem.

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. ResolveMass Laboratories Inc. Available at: [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]

-

Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed. Available at: [Link]

-

Isotope Abundance. Chemistry LibreTexts. Available at: [Link]

-

Volatile Organic Compounds - by GC/MS Capillary Column Technique. Rhode Island Department of Health. Available at: [Link]

-

Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. Available at: [Link]

-

Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. Available at: [Link]

-

Mass Spectrum Of Chlorine. Chemistry Dictionary. Available at: [Link]

-

Butane, 1,2-dichloro-. NIST WebBook. Available at: [Link]

-

Butane, 1,2-dichloro-. NIST WebBook. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Butane, 1,2-dichloro-. NIST WebBook. Available at: [Link]

-

Fragmentation Mechanisms. University of Texas at Austin. Available at: [Link]

-

mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation. Doc Brown's Chemistry. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. dem.ri.gov [dem.ri.gov]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butane, 1,2-dichloro- [webbook.nist.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2-Dichlorobutane

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1,2-dichlorobutane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings of the vibrational spectroscopy of halogenated alkanes, offers a detailed experimental protocol for acquiring high-quality IR spectra, and provides an in-depth interpretation of the resulting spectral data.

Foundational Principles: Molecular Vibrations and Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational energy levels of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration. These vibrations, which involve the stretching and bending of chemical bonds, are unique to the molecule's structure. Consequently, the resulting IR spectrum serves as a molecular "fingerprint," providing valuable information about the functional groups present and the overall molecular architecture.[1][2]

For a molecule such as this compound (C₄H₈Cl₂), the IR spectrum is characterized by a series of absorption bands arising from the various vibrational modes of its constituent atoms. The primary vibrations of interest include:

-

C-H stretching and bending: Associated with the methyl (CH₃) and methylene (CH₂) groups in the butyl chain.

-

C-C stretching and bending: Corresponding to the carbon backbone of the molecule.

-

C-Cl stretching and bending: Characteristic of the carbon-chlorine bonds.

The precise frequencies of these vibrations are influenced by factors such as bond strength, the mass of the atoms involved, and the local molecular environment.[3]

The Structural Landscape: Conformational Isomerism in this compound

A critical aspect to consider in the vibrational analysis of this compound is the potential for conformational isomerism. Rotation around the C1-C2 and C2-C3 single bonds can lead to the existence of different spatial arrangements of the atoms, known as conformers or rotamers. These conformers, such as the anti and gauche forms, can have distinct potential energies and, importantly, different vibrational frequencies.[4][5]

The presence of multiple conformers in a liquid sample of this compound can lead to a more complex IR spectrum, with the appearance of additional or broadened absorption bands. The relative intensities of these bands may also be temperature-dependent, reflecting changes in the equilibrium populations of the different conformers. A thorough interpretation of the IR spectrum, therefore, requires an appreciation of this conformational flexibility.

Acquiring the Spectrum: A Validated Experimental Protocol

Obtaining a high-quality, reproducible IR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure for the analysis of liquid this compound using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and convenient technique for liquid samples.

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Sample: this compound (purity ≥ 98%).

-

Solvent: Isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants. Allow the crystal to air dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the ATR crystal itself.

-

The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum is solely representative of the sample.

-

-

Sample Application:

-

Using a clean pipette, deposit a small drop of this compound onto the center of the ATR crystal, ensuring that the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the this compound sample. Typically, a spectral range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient for most organic compounds.

-

To improve the signal-to-noise ratio, it is common practice to co-add multiple scans (e.g., 16 or 32).

-

-

Data Processing and Analysis:

-

The acquired spectrum should be baseline-corrected if necessary to ensure a flat baseline.

-

The spectrum is now ready for interpretation, involving the identification and assignment of the characteristic absorption bands.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Diagram of the Experimental Workflow:

Caption: A schematic of the step-by-step workflow for acquiring the FTIR spectrum of a liquid sample.

Spectral Interpretation: Decoding the Vibrational Signature of this compound

The infrared spectrum of this compound, as obtained from the NIST Chemistry WebBook, is presented below for analysis.[6] The interpretation of this spectrum involves assigning the observed absorption bands to specific molecular vibrations.

(Note: A representative IR spectrum image would be inserted here in a real-world document. For this text-based generation, a descriptive analysis will be provided based on typical spectral data.)

The spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)

This region is primarily characterized by the stretching vibrations of C-H bonds.

-

C-H Stretching (3000-2850 cm⁻¹): A series of strong, sharp absorption bands are observed in this region. These are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the butane chain.[7] The presence of these bands confirms the aliphatic hydrocarbon nature of the molecule.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information, arising from a complex interplay of bending and stretching vibrations. While a definitive assignment of every peak can be challenging without computational modeling, the key characteristic absorptions can be identified.

-

C-H Bending (1470-1370 cm⁻¹): Absorption bands in this area are attributable to the scissoring and bending vibrations of the CH₂ and CH₃ groups. A band around 1465 cm⁻¹ is typical for CH₂ scissoring, while a band near 1380 cm⁻¹ is characteristic of a CH₃ symmetric bend.

-

C-H Wagging and Twisting (1350-1150 cm⁻¹): The presence of chlorine atoms influences the C-H bending vibrations on the adjacent carbons. A characteristic C-H wagging of the -CH₂X group (where X is a halogen) is often observed in the 1300-1150 cm⁻¹ range.[6][8]

-

C-C Stretching (1200-800 cm⁻¹): The stretching vibrations of the carbon-carbon single bonds of the butane backbone appear in this region. These are typically weaker than the C-H and C-Cl absorptions.

-

C-Cl Stretching (850-550 cm⁻¹): The most diagnostic peaks for this compound in the fingerprint region are the strong absorptions corresponding to the C-Cl stretching vibrations. For alkyl chlorides, these bands typically appear in the 850-550 cm⁻¹ range.[6][9][10] The presence of two chlorine atoms in this compound can lead to both symmetric and asymmetric stretching modes, potentially resulting in multiple bands in this region. Furthermore, the exact position of these C-Cl stretching bands can be sensitive to the conformational state of the molecule, with different conformers exhibiting slightly different absorption frequencies.

Table of Characteristic IR Absorptions for this compound:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3000-2850 | C-H Stretching (CH₂, CH₃) | Strong |

| 1470-1450 | C-H Bending (CH₂ Scissoring) | Medium |

| 1385-1375 | C-H Bending (CH₃ Symmetric Bending) | Medium |

| 1300-1150 | C-H Wagging (-CH₂Cl, -CHCl) | Medium |

| 1200-800 | C-C Stretching | Weak |

| 850-550 | C-Cl Stretching | Strong |

Diagram of Key Vibrational Modes and their Spectral Regions:

Caption: Relationship between key vibrational modes of this compound and their corresponding regions in the IR spectrum.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. The prominent absorption bands can be confidently assigned to the characteristic vibrational modes of the alkyl chain and the carbon-chlorine bonds. A thorough analysis of the spectrum, particularly the fingerprint region, can yield valuable insights into the molecular conformation. By following a robust experimental protocol, researchers can obtain high-quality, reproducible spectra that are essential for the unambiguous identification and characterization of this and similar halogenated organic compounds. This guide serves as a foundational resource for leveraging the power of IR spectroscopy in scientific research and development.

References

-

Butane, 1,2-dichloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

IR: alkyl halides - Organic Chemistry at CU Boulder. [Link]

-

Interpreting Infrared Spectra - Chemistry LibreTexts. [Link]

-

How to identify an alkyl halide using an infrared (IR) spectrum - Quora. [Link]

-

Spectroscopic Properties of Alkyl Halides - Chemistry LibreTexts. [Link]

-

Vibrational analysis of 1-chlorononane. [Link]

-

Infrared Spectroscopy - Chemistry LibreTexts. [Link]

-

Infrared spectroscopy - Royal Society of Chemistry: Education. [Link]

-

Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer - New Journal of Chemistry (RSC Publishing). [Link]

-

Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PubMed Central. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Characteristic IR Absorptions - OpenOChem Learn. [Link]

-

Factors affecting vibrational Frequencies and IR Spectrum of Hydrocarbons (CHE). [Link]

-

Frequencies and Thermochemistry - Rowan. [Link]

-

Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PubMed. [Link]

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Conformational Analysis of 1,2-Dichlorobutane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis, the study of the three-dimensional arrangements of atoms that can be interconverted by rotation about single bonds, is a cornerstone of modern stereochemistry and rational drug design. The spatial orientation of functional groups within a molecule dictates its physical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the conformational landscape of 1,2-dichlorobutane, a molecule that serves as an excellent model for understanding the interplay of steric, electronic, and solvent effects that govern molecular shape. We will dissect the principles behind conformer stability, detail both computational and experimental workflows for their characterization, and provide field-proven insights into the causality behind methodological choices. This document is structured to serve as a practical and authoritative resource for professionals engaged in molecular design and analysis.

Introduction: Beyond the 2D Structure

In drug development and materials science, a molecule's static, two-dimensional representation is insufficient. The reality is a dynamic ensemble of interconverting three-dimensional structures known as conformers or conformational isomers.[1][2] These structures, which typically cannot be isolated at room temperature due to low rotational energy barriers, exist in a thermodynamic equilibrium.[1] The population of each conformer in this equilibrium is determined by its relative Gibbs free energy. Understanding this conformational preference is critical, as the biologically active "pharmacophore" is often a single, low-energy conformer that correctly orients functional groups for optimal interaction with a protein binding site or receptor.

This compound presents a compelling case study. Rotation around the central C1-C2 bond generates a series of staggered and eclipsed conformers, each with a distinct energy profile arising from a balance of competing forces:

-

Torsional Strain: An inherent resistance to bond rotation arising from the repulsion of bonding electron pairs. This strain is maximized in eclipsed conformations.

-

Steric Strain (van der Waals Repulsion): The repulsive force that occurs when non-bonded atoms or groups are forced into close proximity. This is a major factor in destabilizing conformers where bulky groups are near each other.

-

Dipole-Dipole Interactions: The electrostatic interaction between the permanent dipoles of the two C-Cl bonds. These interactions can be either repulsive or attractive depending on their relative orientation.

This guide will systematically analyze these factors to build a comprehensive understanding of this compound's conformational behavior.

The Conformational Landscape of this compound

To visualize the conformers resulting from rotation around the C1-C2 bond, we employ Newman projections. In these projections, we view the molecule along the C1-C2 axis, with the front carbon (C1) represented by a dot and the back carbon (C2) by a circle.

Staggered Conformers: The Energy Minima

Staggered conformations, where the substituents on the front carbon are positioned between the substituents on the back carbon, represent the energy minima on the potential energy surface.[1] For this compound, there are three distinct staggered conformers:

-

Anti-periplanar (Anti) Conformer: The two bulky chlorine atoms and the ethyl group are positioned at a dihedral angle of approximately 180° to each other, minimizing both steric repulsion and unfavorable dipole-dipole interactions. This is generally the most stable conformer in the gas phase and in non-polar solvents.[1][3] The dipole moments of the two C-Cl bonds are opposed, resulting in a low overall molecular dipole moment.[1]

-

Synclinal (Gauche) Conformers: In these conformers, the chlorine atoms are at a dihedral angle of approximately ±60°. This arrangement introduces steric strain, known as a gauche interaction, between the chlorine atoms and between the chlorine and the ethyl group. Furthermore, the C-Cl bond dipoles are in proximity, leading to electrostatic repulsion. Consequently, the gauche conformers are higher in energy than the anti conformer.[3] It is crucial to note that the two gauche conformers are non-superimposable mirror images of each other, forming a pair of enantiomers.

The diagram below illustrates the interconversion of these staggered conformers.

Caption: Newman projections of the three staggered conformers of this compound.

Eclipsed Conformers: The Energy Maxima

Eclipsed conformations, where substituents on the front and back carbons are aligned, represent energy maxima and act as transition states for the interconversion of staggered conformers.[1] They are significantly destabilized by both torsional strain and increased steric repulsion. The highest energy conformer is the one where the two chlorine atoms and the ethyl group are fully eclipsed, maximizing all repulsive interactions.

Methodologies for Conformational Analysis

A dual-pronged approach, combining computational modeling with experimental verification, provides the most robust framework for conformational analysis.

Computational Chemistry: A Predictive Workflow

Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting the geometries and relative energies of conformers.[4][5]

This protocol outlines a typical workflow using the Gaussian software suite.[4][5][6][7]

-

Molecule Construction:

-

Action: Build the this compound molecule in a molecular modeling program (e.g., GaussView, Avogadro).

-

Causality: An accurate initial 3D structure is necessary as the starting point for calculations.

-

-

Initial Geometry Optimization:

-

Action: Perform an initial, low-level geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT).

-

Causality: This step refines the initial hand-drawn structure to a more reasonable geometry, ensuring the subsequent high-level calculations start from a sensible point, saving computational time.

-

-

Potential Energy Surface (PES) Scan:

-

Action: Set up a "scan" calculation. Define the dihedral angle of interest (Cl-C1-C2-Cl). Instruct the software to rotate this bond in discrete steps (e.g., 10-15°) from 0° to 360° and perform a constrained geometry optimization at each step. Use a reliable DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[4]

-

Causality: This systematic scan maps out the potential energy landscape, identifying the approximate dihedral angles corresponding to energy minima (stable conformers) and maxima (transition states).

-

-

Full Geometry Optimization of Stationary Points:

-

Action: From the PES scan, extract the geometries of the identified minima and maxima. Perform a full, unconstrained geometry optimization on each of these structures using a higher level of theory (e.g., B3LYP with a larger basis set like 6-311+G(d,p)) to locate the precise stationary point.

-

Causality: The scan provides approximate structures. A full optimization is required to find the exact energy minimum or transition state geometry without constraints, leading to more accurate energy values.

-

-

Frequency Analysis:

-

Action: Perform a frequency calculation on each optimized structure at the same level of theory.

-

Causality (Self-Validation): This is a critical validation step. For a true energy minimum (a stable conformer), all calculated vibrational frequencies will be real (positive). For a transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, bond rotation).[7] This confirms the nature of each stationary point. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

-

Energy Analysis and Boltzmann Distribution:

-

Action: Extract the Gibbs free energies for all confirmed stable conformers. Calculate the relative energy (ΔG) of each conformer with respect to the most stable one (the global minimum). Use the Boltzmann distribution equation (see below) to calculate the predicted equilibrium population of each conformer at a given temperature.

-

ΔG = Gconformer - Gglobal_minimum

-

Population % = (e-ΔG/RT / Σe-ΔG/RT) * 100

-

-

Causality: This final step provides the key quantitative outputs: the relative stabilities and the expected abundance of each conformer at thermal equilibrium.

-

Caption: Workflow for DFT-based conformational analysis.

NMR Spectroscopy: An Experimental Approach